N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Medicinal chemistry Structure-activity relationship Sulfamoyl benzamide

N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 941966-18-3) is a synthetic small molecule belonging to the benzothiazole sulfamoyl benzamide class, with the molecular formula C₂₁H₁₇N₃O₃S₂ and a molecular weight of 423.51 g/mol. It features an unsubstituted 1,3-benzothiazole core linked via a 6-position amide bond to a 4-[methyl(phenyl)sulfamoyl]benzamide moiety.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
CAS No. 941966-18-3
Cat. No. B2448886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS941966-18-3
Molecular FormulaC21H17N3O3S2
Molecular Weight423.51
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h2-14H,1H3,(H,23,25)
InChIKeyBUAWXYDXJVTTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 941966-18-3): Procurement-Relevant Identity, Class, and Baseline Characterization


N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 941966-18-3) is a synthetic small molecule belonging to the benzothiazole sulfamoyl benzamide class, with the molecular formula C₂₁H₁₇N₃O₃S₂ and a molecular weight of 423.51 g/mol . It features an unsubstituted 1,3-benzothiazole core linked via a 6-position amide bond to a 4-[methyl(phenyl)sulfamoyl]benzamide moiety. This compound is commercially available as a research-grade chemical (≥95% purity) from multiple vendors under catalog numbers including CM935828, EVT-2585960, and B2448886 . The benzothiazole sulfamoyl benzamide scaffold has been investigated in multiple therapeutic contexts, including NOD1/NOD2-mediated NF-κB signaling modulation, antimicrobial applications, and anticancer screening programs [1][2]. However, compound-specific quantitative bioactivity data in the peer-reviewed primary literature remains extremely limited; available database records indicate no activity reported at ≤10 µM in ChEMBL as of the most recent curation [3].

Why N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the benzothiazole sulfamoyl benzamide family, small structural perturbations produce substantial differences in target engagement, potency, and selectivity. The closest commercially available analogs differ at three critical pharmacophoric positions: (i) the N-alkyl substituent on the sulfamoyl group (methyl vs. ethyl, CAS 942002-52-0; vs. benzyl, CAS 941966-19-4), (ii) the benzothiazole substitution pattern (unsubstituted vs. 2-methyl, CAS 683259-53-2), and (iii) the benzamide ring halogenation status (chloro-substituted analog CAS 771516-58-6) [1][2]. In the NOD1/NOD2 pathway, for instance, the 2-chloro-5-sulfamoyl benzamide analog (BDBM42065) exhibits an EC₅₀ of approximately 2.55 µM against human NOD1, whereas the NOD2 EC₅₀ differs markedly, demonstrating that even minor substituent changes alter both target affinity and selectivity profile [1]. Furthermore, the Shukla et al. (2021) SAR campaign on sulfamoyl benzamidothiazoles established that modifications to the N-alkyl sulfamoyl group directly control the magnitude and duration of NF-κB transcriptional activation, a parameter critical for immunomodulatory applications [3]. Generic substitution without empirical confirmation therefore risks selecting a compound with a qualitatively different biological fingerprint.

N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Evidence Dimension 1: N-Alkyl Substituent Size as a Determinant of Steric and Lipophilic Profile — Methyl vs. Ethyl vs. Benzyl Sulfamoyl Analogs

The N-methyl-N-phenyl sulfamoyl group in the target compound (CAS 941966-18-3) represents the minimal steric bulk configuration among the commercially available N-alkyl sulfamoyl benzothiazole benzamide analogs. The ethyl analog (CAS 942002-52-0) adds one methylene unit, increasing the calculated logP by approximately 0.3–0.5 units and the topological polar surface area (TPSA) remains essentially unchanged, while the benzyl analog (CAS 941966-19-4) introduces a phenyl ring that substantially increases both steric volume and lipophilicity [1]. In the Shukla et al. (2021) systematic SAR study of sulfamoyl benzamidothiazoles, the nature of the N-alkyl substituent on the sulfamoyl group was shown to directly modulate the potency and duration of NF-κB transcriptional activation; compounds with smaller N-alkyl groups (methyl) exhibited distinct temporal activation profiles compared to those with larger substituents [2]. This physicochemical differentiation is meaningful for applications where passive permeability, solubility, or metabolic stability of the N-alkyl group is a selection criterion.

Medicinal chemistry Structure-activity relationship Sulfamoyl benzamide

Evidence Dimension 2: Benzothiazole Core Substitution Status — Unsubstituted 6-Amide vs. 2-Methyl-6-Amide vs. 7-Chloro Analogs and NOD1/NOD2 Pathway Engagement

The target compound bears an unsubstituted 1,3-benzothiazole ring at the 6-position amide linkage. The closest analog with publicly available quantitative target-engagement data is 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-[methyl(phenyl)sulfamoyl]benzamide (BDBM42065, CAS 771516-58-6), which contains a 2-methyl group on the benzothiazole and a chlorine atom on the central benzamide ring. In BindingDB-curated PubChem bioassay data, BDBM42065 exhibits an EC₅₀ of 2.55 × 10³ nM (2.55 µM) for human NOD1 and demonstrates distinct activity at NOD2 [1]. The absence of the 2-methyl and 2-chloro substituents in the target compound is expected to alter the electron density on the benzothiazole ring and the benzamide moiety, respectively, which may affect hydrogen-bonding interactions with the NOD1/NOD2 nucleotide-binding oligomerization domain. Notably, UCSF CERSI Excipients Browser data indicate that no activity at ≤10 µM has been reported for the target compound (CAS 941966-18-3) in ChEMBL [2], suggesting that the unsubstituted scaffold may exhibit reduced potency relative to the substituted analog in the NOD1/NOD2 pathway, though systematic comparative data are not available.

NOD-like receptor NF-κB signaling Innate immunity Binding affinity

Evidence Dimension 3: Purity Specifications and Vendor Availability as Selection Criteria

N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is commercially available at a standard purity specification of ≥95% from multiple vendors, including Chemenu (Catalog CM935828), EvitaChem (Catalog EVT-2585960), and BenchChem (Catalog B2448886) . In contrast, several close analogs carrying additional substituents (e.g., the 2-methylbenzothiazole analog CAS 683259-53-2, the 4-chloro-7-benzothiazole analog) are listed only by single specialty vendors or have more variable catalog availability, which can impact procurement lead times, lot-to-lot consistency, and pricing . The target compound's multi-vendor sourcing and consistent ≥95% purity specification reduce supply-chain risk for repetitive screening or scale-up applications.

Chemical procurement Quality control Building block Synthetic intermediate

Evidence Dimension 4: Scaffold Positional Isomerism — 6-Benzothiazolyl Amide vs. 2-Benzothiazolyl Amide Regioisomers

The target compound features the amide linkage at the 6-position of the 1,3-benzothiazole ring. Several commercially available regioisomers or positional analogs exist where the benzamide is attached at the 2-position of the benzothiazole (e.g., CAS 477569-61-2, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide; and CAS 392326-51-1, a 2-ylidene derivative) [1]. The 6-position attachment places the amide bond conjugated with the benzothiazole ring system differently than the 2-position attachment, which locates the substituent on the electron-deficient thiazole carbon adjacent to the sulfur and nitrogen heteroatoms. In benzothiazole-based kinase inhibitor programs, the attachment position (C2 vs. C6) has been shown to be a critical determinant of kinase selectivity profiles, as documented in benzothiazole-based p38α MAP kinase and PI3K/mTOR inhibitor studies [2]. While no direct head-to-head comparison data exist for this specific compound pair, the regioisomeric difference is a recognized SAR determinant that precludes interchangeable use of 6-substituted and 2-substituted benzothiazole amides.

Positional isomer Regiochemistry Benzothiazole Target engagement

N-(1,3-Benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 941966-18-3): Evidence-Anchored Application Scenarios for Scientific Procurement


Scenario 1: Negative Control or Selectivity Counter-Screen for NOD1/NOD2 Pathway Modulator Discovery Programs

The target compound (CAS 941966-18-3) is structurally positioned as the unsubstituted scaffold variant within the benzothiazole sulfamoyl benzamide series that has demonstrated NOD1/NOD2 pathway modulation. The closest analog BDBM42065 (CAS 771516-58-6) exhibits NOD1 EC₅₀ = 2.55 µM, while the target compound shows no reported activity at ≤10 µM in ChEMBL [1][2]. This differential activity profile makes the target compound a rational choice as a negative control or selectivity counter-screen compound in NOD1/NOD2 inhibitor or agonist discovery campaigns, where it can help establish that observed pathway modulation is attributable to the specific substituents (2-chloro, 2-methyl) rather than the core scaffold alone.

Scenario 2: Synthetic Intermediate for Diversification of Benzothiazole Sulfamoyl Benzamide Libraries

With its unsubstituted benzothiazole 6-position and the minimal N-methyl sulfamoyl group, the target compound serves as a versatile late-stage diversification intermediate. The 6-position amide can be elaborated, the benzothiazole ring is amenable to electrophilic substitution at multiple positions, and the sulfamoyl N-methyl group provides a defined starting point for SAR exploration [3]. Multi-vendor availability at ≥95% purity supports its procurement as a reliable building block for medicinal chemistry campaigns focused on immunomodulatory, anti-infective, or anticancer benzothiazole derivatives .

Scenario 3: Physicochemical Benchmarking for Pharmacokinetic Optimization of Sulfamoyl Benzamide Series

As the minimally substituted member of the N-alkyl sulfamoyl benzothiazole benzamide series, the target compound (N-methyl, MW 423.51) provides the lowest lipophilicity baseline against which the impact of increasing N-alkyl chain length (ethyl, benzyl) on measured logD, aqueous solubility, microsomal stability, and plasma protein binding can be systematically evaluated. This makes it a valuable reference compound for physicochemical and ADME optimization cascades within lead optimization programs targeting this chemical series [4].

Scenario 4: Computational Chemistry and Pharmacophore Modeling Applications

The compound's well-defined structure, relatively low conformational flexibility (rotatable bonds limited to the sulfamoyl and amide linkages), and the availability of close analog bioactivity data (NOD1/NOD2, NF-κB) make it suitable for use in computational docking studies, pharmacophore model refinement, and QSAR model building. Its unsubstituted scaffold can serve as a reference template for elucidating the binding contributions of individual substituents observed in more potent analogs [5].

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.